molecular formula C8H11BrN2O2 B2378494 Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 113444-43-2

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B2378494
CAS No.: 113444-43-2
M. Wt: 247.092
InChI Key: MPOYJJZUWSCBJH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the bromination of 1,4-dimethylimidazole followed by esterification. One common method includes the reaction of 1,4-dimethylimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting bromo derivative is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) for ester hydrolysis.

Major Products:

Scientific Research Applications

Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate
  • 4-Bromo-1,2-dimethyl-1H-imidazole

Comparison: Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern and functional groupsFor instance, the presence of the ethyl ester group enhances its solubility and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-bromo-3,5-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-7(12)6-5(2)10-8(9)11(6)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOYJJZUWSCBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113444-43-2
Record name ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate
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